Technical Monograph: 4-(Chloromethyl)-5-methylpyridazine Hydrochloride
Technical Monograph: 4-(Chloromethyl)-5-methylpyridazine Hydrochloride
Executive Summary
4-(Chloromethyl)-5-methylpyridazine hydrochloride (CAS: 1956376-22-9) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1] Functioning as an electrophilic "warhead," this molecule enables the introduction of the 5-methylpyridazine moiety—a privileged scaffold in kinase inhibitors and pro-apoptotic agents—into larger molecular architectures. This guide details its physicochemical properties, validated synthetic protocols, and critical handling requirements for research applications.
Part 1: Chemical Architecture & Properties
Structural Identity
The molecule consists of a pyridazine (1,2-diazine) ring substituted at the C4 and C5 positions. The chloromethyl group at C4 serves as a highly reactive electrophile, while the methyl group at C5 provides steric bulk and lipophilicity, often enhancing the binding selectivity of the final drug candidate.
| Property | Data |
| Chemical Name | 4-(Chloromethyl)-5-methylpyridazine hydrochloride |
| CAS Number | 1956376-22-9 |
| Molecular Formula | C₆H₇ClN₂[1][2] · HCl |
| Molecular Weight | 179.05 g/mol (Salt); 142.59 g/mol (Free Base) |
| SMILES | CC1=C(CCl)C=NN=C1.Cl |
| Appearance | White to off-white crystalline solid (Hygroscopic) |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane) |
| Melting Point | >160 °C (dec.)[3][4] (Predicted based on pyridine analogs) |
Electronic Properties & Stability
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Electrophilicity: The electron-deficient nature of the pyridazine ring (due to two electronegative nitrogen atoms) significantly increases the electrophilicity of the methylene carbon attached to the chlorine. This makes the compound more reactive toward nucleophiles than a standard benzyl chloride.
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Salt Stability: The free base is prone to intermolecular self-alkylation (polymerization) due to the nucleophilic ring nitrogens attacking the electrophilic chloromethyl group of neighboring molecules. Conversion to the hydrochloride salt protonates the ring nitrogens, suppressing this side reaction and ensuring long-term shelf stability.
Part 2: Synthetic Pathways[5]
The synthesis of 4-(chloromethyl)-5-methylpyridazine HCl typically proceeds via the deoxychlorination of its alcohol precursor, (5-methylpyridazin-4-yl)methanol . This route offers higher regioselectivity compared to radical halogenation of 4,5-dimethylpyridazine.
Reaction Scheme (Graphviz)
Caption: Conversion of hydroxymethyl precursor to chloromethyl target via thionyl chloride mediated deoxychlorination.
Detailed Experimental Protocol
Objective: Synthesis of 4-(chloromethyl)-5-methylpyridazine HCl from (5-methylpyridazin-4-yl)methanol.
Reagents:
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(5-Methylpyridazin-4-yl)methanol (1.0 eq)
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Thionyl Chloride (SOCl₂, 1.5–2.0 eq)
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Dichloromethane (DCM, Anhydrous)
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DMF (Catalytic amount, optional)
Procedure:
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Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve (5-methylpyridazin-4-yl)methanol in anhydrous DCM (approx. 10 mL/g).
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Addition: Cool the solution to 0°C using an ice bath. Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel. Caution: Gas evolution (SO₂, HCl) will occur.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Note: The chloride is less polar than the alcohol) or LC-MS.
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Work-up:
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Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator) at <40°C.
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The residue is typically the crude hydrochloride salt.
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Purification: Triturate the solid with anhydrous diethyl ether or hexane to remove non-polar impurities. Filter and dry under vacuum.
-
-
Storage: Store the resulting hydrochloride salt in a desiccator at -20°C.
Mechanistic Insight: The reaction proceeds through an alkyl chlorosulfite intermediate. The chloride ion then displaces the leaving group (–OSOCl), releasing SO₂. The acidic conditions ensure the product is isolated as the stable HCl salt.
Part 3: Reactivity Profile & Applications
Nucleophilic Substitution Map
The chloromethyl group is a versatile handle for diversifying the pyridazine scaffold. The following diagram illustrates common transformations used in drug discovery.
Caption: Divergent synthesis pathways utilizing the chloromethyl electrophile for library generation.
Applications in Drug Development
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Kinase Inhibition: The pyridazine ring mimics the purine core of ATP. Substituting the chloride with specific anilines or heterocycles creates potential inhibitors for kinases such as c-Met or VEGFR .
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Pro-apoptotic Agents: Derivatives synthesized by displacing the chloride with diamines have shown efficacy in inducing apoptosis in cancer cell lines, as noted in recent patent literature (e.g., 3,6-diamino-pyridazin-3-yl derivatives).
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Agrochemicals: Analogous to the mechanism of Pyridaben (a mitochondrial electron transport inhibitor), lipophilic ethers or thioethers derived from this scaffold exhibit acaricidal and insecticidal properties.
Part 4: Handling & Safety (MSDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[5][6] |
| Sensitization | - | Potential skin sensitizer (alkylating agent). |
Critical Handling Protocols:
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Moisture Sensitivity: The compound is hygroscopic and hydrolyzes to the alcohol and HCl gas upon exposure to moist air. Always handle in a fume hood.
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during synthesis workup.
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Neutralization: In case of spill, neutralize with weak base (Sodium Bicarbonate) before disposal. Do not wash directly into drains due to aquatic toxicity of pyridazine derivatives.
References
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BLD Pharm. (2024). Product Datasheet: 4-(Chloromethyl)-5-methylpyridazine hydrochloride (CAS 1956376-22-9).[1] Retrieved from
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Fluorochem. (2024).[7] Chemical Properties of (5-methylpyridazin-4-yl)methanol (CAS 1956324-99-4). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-(Chloromethyl)pyridine hydrochloride (Analogous Chemistry). Retrieved from
- World Intellectual Property Organization. (2022). Patent WO2022/0505602A: 3,6-diamino-pyridazin-3-yl derivatives as pro-apoptotic agents.
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Sigma-Aldrich. (2024).[5][7] Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. Retrieved from
Sources
- 1. 1956376-22-9|4-(Chloromethyl)-5-methylpyridazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. materiellabo.com [materiellabo.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
